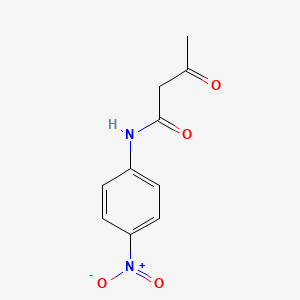

4'-Nitroacetoacetanilide

描述

Evolution of Acetoacetanilide (B1666496) Chemistry in Organic Synthesis

The chemistry of acetoacetanilide dates back to the late 19th century, with its first significant synthesis reported in 1876. justdial.com Initially, acetoacetanilide was prepared through the reaction of aniline (B41778) with ethyl acetoacetate. orgsyn.orgmerriam-webster.comgoogle.com Later methods involved the use of diketene, which reacts with aniline to form the desired product. orgsyn.orgwikipedia.org

The versatility of acetoacetanilides stems from their unique structure, which allows them to participate in a variety of chemical reactions. They are key precursors in the production of pharmaceuticals, agrochemicals, and, most notably, dyes and pigments. justdial.comwikipedia.org Their ability to undergo azo coupling reactions when combined with diazonium salts has made them fundamental in the creation of arylide yellows, a major class of organic pigments. wikipedia.org Furthermore, the reactivity of the acetoacetanilide structure allows for its use in cyclocondensation reactions to form heterocyclic compounds like quinolinones.

Significance of Nitro-Substituted Aromatic Compounds in Synthetic Chemistry

Nitro-substituted aromatic compounds, often called nitroaromatics, are a crucial class of chemicals in organic synthesis. nih.govresearchgate.net These compounds are characterized by one or more nitro groups (–NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which profoundly influences the chemical properties of the molecule. nih.govnumberanalytics.com

This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, making such reactions more difficult. nih.gov However, it also makes the compound more susceptible to nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com A key feature of the nitro group is its ability to be readily reduced to an amino group (–NH2). numberanalytics.comjsynthchem.com This transformation is fundamental in industrial synthesis, as aromatic amines are vital building blocks for a vast range of products, including dyes, pharmaceuticals, polymers, and pesticides. nih.govjsynthchem.com The conversion of a nitro compound to an amine is a critical step in the production of many azo dyes, where the resulting amine is diazotized and coupled to form the final dye molecule. jsynthchem.com

Contextualizing 4'-Nitroacetoacetanilide within the Broader Field of Acetoacetanilide Research

This compound, also known as N-(4-nitrophenyl)acetamide, is a specific derivative of acetoacetanilide where a nitro group is substituted at the para-position (position 4) of the aniline ring. wikipedia.org Its synthesis typically involves the reaction of 4-nitroaniline (B120555) with an acetoacetylating agent like acetoacetic acid or the nitration of acetanilide (B955) using a mixture of concentrated nitric and sulfuric acids. ontosight.aichemicalbook.comchemicalbook.com

The primary and most significant application of this compound is as an intermediate in the synthesis of dyes and pigments. wikipedia.orginnospk.com Its structure combines the reactive properties of an acetoacetanilide with the synthetic versatility of a nitroaromatic compound. In dye manufacturing, the nitro group is typically reduced to an amino group, yielding 4-aminoacetanilide. chemicalbook.comsigmaaldrich.com This amine can then be diazotized and coupled with other components to produce a variety of colorants. innospk.com The compound's role as a precursor highlights its importance in the broader field of industrial organic synthesis. ontosight.ai

Properties of this compound

The physical and chemical properties of this compound are well-documented in chemical literature.

| Property | Value | Source(s) |

| Chemical Formula | C8H8N2O3 | wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 180.16 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid, white-green or brown | wikipedia.org |

| Melting Point | 212-215 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 104-04-1 | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |

| Water Solubility | 2.2 g/L | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXJQNDNGLRYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197493 | |

| Record name | 4'-Nitroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4835-39-6 | |

| Record name | N-(4-Nitrophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitroacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4835-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Nitroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 4 Nitroacetoacetanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the structure and chemical environment of a molecule.

The ¹H NMR spectrum of 4'-Nitroacetoacetanilide provides a precise map of the different proton environments within the molecule. The spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals for the aromatic protons, the amide proton, and the protons of the acetoacetyl group. spectrabase.com

The aromatic region of the spectrum characteristically displays two doublets, a result of the para-substitution pattern on the benzene ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (higher ppm value) compared to the protons ortho to the amide group. The amide (N-H) proton typically appears as a broad singlet at a significant downfield shift due to its attachment to the electronegative nitrogen atom and its involvement in hydrogen bonding. The methyl (CH₃) protons of the acetyl group appear as a sharp singlet, while the methylene (B1212753) (CH₂) protons are often observed as a singlet as well, positioned between the methyl and aromatic signals.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~10.57 | Singlet |

| Aromatic (H-2', H-6') | ~8.21 | Doublet |

| Aromatic (H-3', H-5') | ~7.83 | Doublet |

| Methylene (-CH₂-) | ~3.67 | Singlet |

| Methyl (-CH₃) | ~2.14 | Singlet |

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the this compound structure. Due to the wide range of chemical shifts in ¹³C NMR, signals for carbonyl, aromatic, and aliphatic carbons are well-resolved. oregonstate.educompoundchem.com

The spectrum typically shows two distinct signals in the carbonyl region, corresponding to the amide and ketone carbons. The aromatic region contains signals for the four different types of aromatic carbons; the carbon atom attached to the nitro group (C-4') and the carbon atom attached to the amide nitrogen (C-1') are significantly deshielded. The carbons ortho and meta to the nitro group also show distinct resonances. In the aliphatic region, signals for the methylene and methyl carbons are observed at upfield positions. spectrabase.com Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound in DMSO-d6

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~204 |

| Amide Carbonyl (C=O) | ~169 |

| Aromatic (C-4') | ~145 |

| Aromatic (C-1') | ~143 |

| Aromatic (C-2', C-6') | ~125 |

| Aromatic (C-3', C-5') | ~119 |

| Methylene (-CH₂-) | ~51 |

| Methyl (-CH₃) | ~30 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-2'/H-3' and H-5'/H-6'), confirming their ortho relationship. It would also be used to confirm the coupling between the methylene protons and the methyl protons of the acetoacetyl group.

HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, a correlation for the methylene protons and its carbon, and distinct correlations for each of the aromatic protons with their respective carbons. This technique is invaluable for assigning the carbon signals for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). youtube.com This is critical for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

A cross-peak from the amide (N-H) proton to the amide carbonyl carbon and the aromatic C-1' carbon.

Correlations from the methylene protons to both the amide and ketone carbonyl carbons, as well as to the methyl carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.czmasterorganicchemistry.com

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. libretexts.org

N-H Stretch : The stretching vibration of the amide N-H bond typically appears as a moderate to sharp band in the region of 3300-3100 cm⁻¹.

C=O Stretches : The molecule contains two carbonyl groups, an amide and a ketone, which give rise to strong absorption bands. The amide C=O stretch (Amide I band) is usually observed around 1660-1700 cm⁻¹. The ketone C=O stretch appears at a slightly higher wavenumber, typically in the range of 1700-1725 cm⁻¹.

NO₂ Stretches : The nitro group is identified by two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch appearing in the 1300-1370 cm⁻¹ region.

Aromatic C-H and C=C Stretches : The aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3100 | Medium |

| Ketone | C=O Stretch | 1725 - 1700 | Strong |

| Amide | C=O Stretch | 1700 - 1660 | Strong |

| Aromatic Nitro | Asymmetric NO₂ Stretch | 1570 - 1500 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic Nitro | Symmetric NO₂ Stretch | 1370 - 1300 | Strong |

Hydrogen bonding significantly influences the position and shape of IR absorption bands, particularly for N-H and C=O groups. nih.gov These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

In this compound, the amide N-H group can act as a hydrogen bond donor, while the ketone and amide carbonyl oxygens can act as acceptors. In the solid state or in concentrated solutions, intermolecular hydrogen bonding is prevalent. This interaction weakens the N-H and C=O bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift). study.com Furthermore, hydrogen bonding typically leads to a significant broadening of the absorption bands. study.comresearchgate.net The broadness of the N-H stretch, for instance, is a classic indicator of its involvement in hydrogen bonding. The extent of these shifts and the broadening provides qualitative information about the strength of the hydrogen bonding interactions within the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of absorption are characteristic of the molecule's structure.

The this compound molecule contains several chromophoric groups that absorb ultraviolet or visible light. The primary chromophore is the p-nitrophenyl group, which is an extensive conjugated system. The acetoacetamide moiety also contributes to the electronic absorption profile.

The main electronic transitions observed in a molecule like this compound are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. In this compound, the conjugated system of the benzene ring, the nitro group, and the carbonyl group gives rise to these transitions.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups or the nitrogen of the amide, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The interaction between the amino group and the nitro group across the benzene ring in the related compound p-nitroaniline leads to a strong intramolecular charge transfer (ICT) band, resulting in a significant red shift of the absorption maximum. A similar effect is expected for this compound, where the acetoamido group acts as an auxochrome, modifying the electronic properties of the p-nitroaniline system.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | p-Nitrophenyl group | 280-380 nm | High |

| n → π* | Carbonyl (C=O) group | 270-300 nm | Low |

| n → π* | Nitro (NO₂) group | ~330 nm | Low |

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, an effect known as solvatochromism. ijcce.ac.ir This is due to differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): This is a shift of the absorption maximum to a longer wavelength. For π → π* transitions, increasing the solvent polarity typically causes a bathochromic shift. slideshare.net This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. slideshare.net

Hypsochromic Shift (Blue Shift): This is a shift of the absorption maximum to a shorter wavelength. For n → π* transitions, increasing solvent polarity generally results in a hypsochromic shift. slideshare.net The ground state, with its non-bonding electrons, is stabilized by hydrogen bonding with polar protic solvents. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy required for the transition. youtube.comrsc.org

For this compound, the strong π → π* charge-transfer band is expected to exhibit a bathochromic shift in polar solvents like ethanol (B145695) or water compared to non-polar solvents like hexane. Conversely, the weaker n → π* transitions associated with the carbonyl and nitro groups would be expected to show a hypsochromic shift.

Table 2: Predicted Solvent Effects on the Absorption Maxima of this compound

| Transition | Solvent Polarity | Expected Shift | Rationale |

|---|---|---|---|

| π → π* | Increasing | Bathochromic (Red) | Stabilization of the more polar excited state |

| n → π* | Increasing | Hypsochromic (Blue) | Stabilization of the ground state via H-bonding |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. solubilityofthings.com

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically within 5 ppm), which allows for the determination of the elemental formula of a molecule. frontagelab.comspringernature.compnnl.gov This is a significant advantage over nominal mass spectrometry, which provides only integer masses.

For this compound, the molecular formula is C₁₀H₁₀N₂O₄. Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass can be calculated.

Calculated Monoisotopic Mass: 222.06406 g/mol

An HRMS instrument would be able to measure the mass of the molecular ion with sufficient accuracy to confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.govlcms.cz

In mass spectrometry, the molecular ion (M⁺·) is often energetically unstable and can break apart into smaller, characteristic fragment ions. youtube.com The study of these fragmentation patterns, particularly with tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. lcms.czyoutube.com

For this compound (MW = 222.06), several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of bonds adjacent to functional groups is common. Cleavage next to the carbonyl group can lead to the loss of a ketene (CH₂=C=O) molecule or an acetyl radical (•CH₃CO).

Amide Bond Cleavage: The C-N bond of the amide is a common point of fragmentation. This can lead to the formation of a 4-nitrophenyl radical or a 4-nitroaniline (B120555) ion.

McLafferty Rearrangement: While less likely for this specific structure, it is a common pathway for carbonyl compounds with available gamma-hydrogens.

Nitro Group Fragmentation: Aromatic nitro compounds often show characteristic losses of NO (30 u) and NO₂ (46 u).

Table 3: Plausible Mass Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 222 | [C₁₀H₁₀N₂O₄]⁺· | Molecular Ion |

| 180 | [C₈H₈N₂O₂]⁺· | CH₂CO (Ketene) |

| 165 | [C₇H₅N₂O₃]⁺ | CH₃CO (Acetyl group) |

| 150 | [C₈H₆N₂O]⁺· | CH₂O₂ (from rearrangement) |

| 138 | [C₆H₆N₂O₂]⁺· | C₄H₄O₂ (Diketene) |

| 122 | [C₆H₄NO₂]⁺ | C₄H₆NO (Acetoacetamide radical) |

| 92 | [C₆H₄NH]⁺· | NO₂ |

| 65 | [C₅H₅]⁺ | CNO₂ |

Advanced Spectroscopic Techniques for In-depth Analysis

While UV-Vis and Mass Spectrometry provide significant electronic and structural information, a more comprehensive characterization of this compound would employ other advanced spectroscopic methods. longdom.orgiipseries.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the precise ¹H and ¹³C chemical environments and connectivity within the molecule. solubilityofthings.com Infrared (IR) and Raman spectroscopy could provide detailed information about the vibrational modes of the various functional groups, such as the C=O, N-H, and N-O bonds, further confirming the compound's structure. imperial.ac.ukresearchgate.net Combining data from these complementary techniques allows for an unambiguous structural elucidation.

Raman Spectroscopy for Vibrational Analysis and Complementary Information to IR

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about a molecule's structure, making it a valuable tool for identifying compounds and elucidating their structures. nsf.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.govthermofisher.com The resulting spectrum reveals the vibrational, rotational, and other low-frequency modes in a molecule. nih.gov Raman spectroscopy is complementary to Infrared (IR) spectroscopy; while IR spectroscopy measures the absorption of light by vibrating molecules, Raman measures the scattering of light. cardiff.ac.uk A key difference lies in the selection rules. IR transitions typically require a change in the dipole moment of the molecule, whereas Raman transitions require a change in polarizability. thermofisher.com Consequently, symmetric vibrations and non-polar bonds that are weak or absent in IR spectra often produce strong signals in Raman spectra, providing a more complete vibrational picture. thermofisher.com

For this compound, Raman spectroscopy can provide key insights into its complex structure, which features a nitro group, an amide linkage, a keto-enol system, and a substituted aromatic ring. The analysis of its Raman spectrum would involve identifying the characteristic vibrational frequencies associated with these functional groups.

Key Vibrational Modes for this compound:

Nitro Group (NO₂): The nitro group gives rise to very characteristic and intense Raman bands. The symmetric stretching vibration (νs NO₂) is expected to appear as a strong band, typically in the region of 1350-1340 cm⁻¹. The asymmetric stretching vibration (νas NO₂) is usually found at a higher frequency.

Amide Group (-CONH-): The amide group has several characteristic vibrations, known as Amide bands. The Amide I band (primarily C=O stretching) is a strong feature in both IR and Raman spectra. The Amide III band, a complex mix of C-N stretching and N-H bending, is often strong in the Raman spectrum and provides valuable conformational information.

Acetoacetyl Group (-COCH₂COCH₃): This group can exist in keto-enol tautomeric forms. Raman spectroscopy can distinguish between these forms. The C=O stretching vibrations of the ketone and acetyl groups in the keto form will produce distinct bands. In the enol form, the spectrum would show bands corresponding to C=C stretching and O-H vibrations of the enol group.

Aromatic Ring: The para-substituted benzene ring will exhibit several characteristic Raman bands. The ring stretching modes typically appear in the 1610-1580 cm⁻¹ region. The "ring breathing" mode, a symmetric radial expansion and contraction of the ring, gives a particularly sharp and intense Raman signal, which is highly characteristic of the substitution pattern.

Based on studies of structurally similar compounds like p-methyl acetanilide (B955) and 2-nitroacetophenone, a table of expected characteristic Raman shifts for this compound can be compiled. researchgate.netresearchgate.net

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-CONH-) | 3300 - 3100 | Medium |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1680 - 1650 | Strong |

| C=O Stretch (Ketone) | Acetoacetyl | 1725 - 1705 | Strong |

| C=C Stretch (aromatic) | Benzene Ring | 1610 - 1580 | Strong |

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | 1350 - 1340 | Very Strong |

| C-N Stretch | Amide, Nitro-aryl | 1300 - 1200 | Medium |

| Ring Breathing | p-substituted Ring | ~850 | Strong, Sharp |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comrms-foundation.ch XPS is a non-destructive technique that analyzes the outermost 5-10 nm of a sample surface. rms-foundation.chcarleton.edu The principle involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top surface of the material being analyzed. rms-foundation.ch

For a pure sample of this compound, XPS provides two key types of information:

Elemental Composition: A survey scan across a wide range of binding energies identifies all the elements present on the surface (except H and He). rms-foundation.ch For this compound (C₁₀H₁₀N₂O₄), XPS would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and can provide their relative atomic concentrations.

Chemical State Information: High-resolution scans of the specific photoelectron peaks for each element can reveal fine details about the chemical environment or oxidation state of the atoms. carleton.edutib.eu This is because the binding energy of a core electron is sensitive to the chemical environment of the atom. tib.eu For this compound, this is particularly useful for distinguishing the different types of carbon, nitrogen, and oxygen atoms.

Carbon (C 1s): The high-resolution C 1s spectrum is expected to be complex and can be deconvoluted into multiple peaks representing the different carbon environments:

Aromatic carbons (C-C, C-H)

Carbon bonded to the amide nitrogen (C-N)

Methylene and methyl carbons (C-C)

Carbonyl carbons (C=O) from both the amide and ketone groups.

Nitrogen (N 1s): The N 1s spectrum would show two distinct peaks, corresponding to the two different nitrogen environments:

Nitrogen in the amide group (-NH-)

Nitrogen in the nitro group (-NO₂) at a higher binding energy due to its higher oxidation state.

Oxygen (O 1s): Similarly, the O 1s spectrum would resolve into two components:

Oxygen atoms in the two carbonyl groups (C=O)

Oxygen atoms in the nitro group (-NO₂)

Table 2: Predicted XPS Data for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 - 285.0 |

| C-N (Amide) | ~286.0 | ||

| C=O (Ketone/Amide) | ~288.0 | ||

| Nitrogen | N 1s | -NH- (Amide) | ~400.0 |

| -NO₂ (Nitro) | ~405.0 - 406.0 | ||

| Oxygen | O 1s | C=O (Ketone/Amide) | ~531.0 - 532.0 |

| -NO₂ (Nitro) | ~533.0 - 534.0 |

Integrated Spectroscopic Analysis Procedures for Organic Compounds

The elucidation of the structure of an unknown organic compound is a puzzle-solving process that relies on the strategic integration of data from multiple spectroscopic methods. studypug.com No single technique can unambiguously determine the structure of a complex molecule; instead, the complementary information from each method is pieced together. researchgate.net A typical workflow combines mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, often supplemented by other techniques like Raman and XPS for a more complete picture. sciepub.comegyankosh.ac.in

A Systematic Approach to Structure Elucidation:

Mass Spectrometry (MS): The analysis typically begins with MS to determine the molecular weight and molecular formula of the compound. studypug.comsciepub.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the presence of specific structural units within the molecule. studypug.com

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are used to identify the functional groups present in the molecule. openaccessjournals.com IR spectroscopy is excellent for identifying polar functional groups like carbonyls (C=O) and hydroxyls (O-H). studypug.com Raman spectroscopy complements this by providing strong signals for non-polar, symmetric bonds, such as C-C bonds in the molecular backbone and aromatic rings. thermofisher.com For this compound, IR would clearly show the C=O and N-H stretches, while Raman would provide a strong signal for the symmetric NO₂ stretch and the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. researchgate.netjchps.com

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent protons (spin-spin splitting). egyankosh.ac.in

¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.

2D NMR Techniques (e.g., COSY, HSQC): These advanced techniques are used to establish direct correlations between protons and carbons, confirming the connectivity and piecing together the final structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): While not a primary tool for bulk structure elucidation, XPS is invaluable for confirming the surface elemental composition and the various chemical states of those elements, as detailed in section 3.5.2. nih.gov This can be crucial for materials where surface chemistry is critical or to confirm the presence and bonding environment of heteroatoms like nitrogen and oxygen in this compound.

By integrating the data—molecular formula from MS, functional groups from IR/Raman, and the precise atomic connectivity from NMR—a chemist can confidently propose and confirm the structure of an organic compound like this compound. studypug.comsciepub.com

Crystallographic Studies of 4 Nitroacetoacetanilide

Single-Crystal X-ray Diffraction Analysis of 4'-Nitroacetoacetanilide

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials. Through the diffraction of X-rays by a single crystal, a comprehensive three-dimensional model of the electron density can be constructed, revealing precise details of the molecular architecture.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A crystallographic study of this compound, also known as N-(4-nitrophenyl)acetamide, has provided foundational data regarding its crystal structure. The analysis revealed that the compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The specific space group was determined to be P-1, a centrosymmetric space group. nih.gov

The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured. These parameters are crucial for the unique identification of the crystalline form of the substance.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.821 |

| b (Å) | 9.726 |

| c (Å) | 22.67 |

| α (°) | 92.151 |

| β (°) | 93.359 |

| γ (°) | 100.409 |

Elucidation of Molecular Conformation and Bond Lengths/Angles

Analysis of bond lengths and angles would confirm standard values for C-C bonds within the aromatic ring, C-N, C=O, and N-O bonds, with potential variations indicating electronic effects of the substituent groups.

Analysis of Intermolecular Interactions

The way molecules pack together in a crystal is governed by a variety of intermolecular forces. In the case of this compound, hydrogen bonding is expected to play a significant role. The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that intermolecular N-H···O=C hydrogen bonds link adjacent molecules, forming chains or more complex networks within the crystal lattice.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic "fingerprint" of a crystalline solid, which is invaluable for phase identification, polymorphism studies, and quality control.

Phase Identification and Polymorphism Studies

An experimental powder X-ray diffraction pattern for this compound is not publicly available at this time. However, a simulated PXRD pattern can be generated from the single-crystal X-ray diffraction data. This calculated pattern serves as a reference for the known crystalline phase.

In practice, an experimentally obtained PXRD pattern of a synthesized batch of this compound would be compared to this reference pattern. A match would confirm the phase identity of the bulk material. Any significant differences in peak positions or the appearance of new peaks would suggest the presence of impurities or a different crystalline form, known as a polymorph. Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties.

Crystallinity Assessment and Crystallite Size Determination

The sharpness of the peaks in a PXRD pattern is indicative of the degree of crystallinity of the sample. Sharp, well-defined peaks suggest a highly crystalline material with long-range atomic order. Conversely, broad peaks can indicate a more amorphous or poorly crystalline sample.

Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystalline domains, or crystallites, within the powder. The Scherrer equation is a commonly used method for this purpose, relating the peak broadening to the crystallite size. This information is important as crystallite size can influence properties such as dissolution rate and bioavailability in pharmaceutical applications.

Computational Crystallography and Molecular Modeling of this compound

Computational methods are powerful tools for investigating the crystalline nature of molecules like this compound. These techniques provide a bridge between the molecular structure and the bulk properties of the crystalline material.

Density Functional Theory (DFT) calculations for crystal packing prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of crystallography, DFT can be employed to predict the most stable arrangement of molecules in a crystal lattice, known as crystal packing. This is achieved by calculating the total energy of various possible crystal structures. The structure with the lowest energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally.

Simulations of crystallographic parameters

Computational simulations can be used to predict the crystallographic parameters of a material. These parameters define the size and shape of the unit cell, which is the basic repeating unit of a crystal. The experimental crystallographic data for N-(4-nitrophenyl)acetamide (an alternative name for this compound) has been reported in the Crystallography Open Database under the number 1520354. nih.gov

The experimentally determined parameters are presented in the interactive table below. Computational simulations, often using DFT, would aim to reproduce these values. By comparing the simulated parameters with the experimental data, the accuracy of the computational model can be assessed. Discrepancies between the simulated and experimental values can provide insights into the subtleties of the intermolecular interactions that are not fully captured by the theoretical model.

| Parameter | Value |

|---|---|

| Space Group | P -1 |

| a (Å) | 3.821 |

| b (Å) | 9.726 |

| c (Å) | 22.67 |

| α (°) | 92.151 |

| β (°) | 93.359 |

| γ (°) | 100.409 |

Applications of Crystallography in Understanding Chemical Structures

Crystallography is an indispensable tool in chemistry for the determination of the three-dimensional arrangement of atoms within a crystalline solid. The knowledge of the precise molecular structure of a compound like this compound is fundamental to understanding its chemical and physical properties.

X-ray crystallography, the primary technique used for this purpose, allows for the elucidation of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how molecules are arranged in the solid state. This information is crucial for:

Structure-property relationships: Understanding how the molecular structure influences properties like melting point, solubility, and reactivity.

Polymorphism studies: Identifying and characterizing different crystalline forms of the same compound, which can have different physical properties.

Rational drug design: In the pharmaceutical industry, knowing the 3D structure of a drug molecule is essential for understanding its interaction with biological targets.

Materials science: Designing new materials with specific properties by controlling the arrangement of molecules in the solid state.

The crystallographic data for this compound provides a complete picture of its molecular geometry and its packing in the crystal, which is the foundation for any further computational or experimental studies of this compound.

Derivatization Strategies and Analytical Applications of 4 Nitroacetoacetanilide

Synthesis of Functionalized Derivatives of 4'-Nitroacetoacetanilide

Derivatization of this compound can be approached by targeting its distinct functional groups. These modifications are designed to create new molecules with tailored properties for various applications, from altered solubility to the introduction of novel functionalities.

Introduction of various acyl groups to modify solubility and other properties

The introduction of acyl groups is a common strategy to modify a molecule's properties. In the context of this compound, acylation could potentially occur at the amide nitrogen, though this is generally less reactive than other sites. More commonly, related structures are built up from acylated precursors. The primary goal of introducing different acyl groups is to control properties like lipophilicity and solubility. For instance, introducing a long-chain acyl group would increase its lipophilicity, making it more soluble in nonpolar solvents, whereas incorporating a short-chain acyl group containing a hydroxyl or carboxyl function would enhance its solubility in polar, aqueous media.

Chemical transformations at the acetoacetanilide (B1666496) moiety

The acetoacetanilide moiety, with its active methylene (B1212753) group situated between two carbonyl groups, is a versatile site for chemical transformations. This reactive site is amenable to a variety of reactions that can lead to the synthesis of diverse heterocyclic compounds and other complex structures.

One significant class of reactions involves multicomponent reactions where the acetoacetanilide derivative reacts with aldehydes and a cyanomethylene reagent. sigmaaldrich.com Depending on the catalyst used, these reactions can yield functionalized 4H-pyrans or 1,4-dihydropyridines. sigmaaldrich.com For example, a reaction catalyzed by triethylamine (B128534) typically produces 4H-pyran derivatives, while using ammonium (B1175870) acetate (B1210297) as a catalyst favors the formation of 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.com These transformations highlight the utility of the acetoacetanilide core as a scaffold for building complex molecular architectures.

Modification of the nitrophenyl group for novel functionalities

The nitrophenyl group of this compound offers another avenue for derivatization, primarily through reactions involving the nitro functional group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions.

A key transformation of the nitro group is its reduction to an amino group (-NH2). This conversion dramatically alters the electronic properties of the molecule and introduces a nucleophilic site that can be further functionalized. The resulting aminophenyl derivative can undergo a wide range of reactions, such as diazotization followed by coupling reactions to form azo dyes, or acylation to introduce new amide functionalities. These modifications can be used to develop new colorimetric reagents, analytical standards, or precursors for pharmaceutical synthesis.

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is a crucial step to prepare a compound for analysis, particularly for techniques like gas chromatography. The goal is to modify the analyte to improve its volatility, thermal stability, and detectability.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis

Gas chromatography requires that analytes be volatile and thermally stable enough to be vaporized without decomposition in the heated injector port. wikipedia.org Compounds like this compound, which possess polar functional groups such as the amide and keto groups, tend to have low volatility and may exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the stationary phase. jfda-online.com

Chemical derivatization addresses these issues by converting the polar functional groups into less polar, more volatile ones. jfda-online.com Common derivatization techniques applicable to the functional groups in this compound include:

Silylation: This is one of the most common derivatization methods, where an active hydrogen (for example, on the amide nitrogen) is replaced by a trimethylsilyl (B98337) (TMS) group. wikipedia.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivative is significantly more volatile and less polar. wikipedia.org

Acylation: This involves the introduction of an acyl group, often a perfluoroacyl group, to increase volatility. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with active hydrogens to form stable, volatile derivatives. jfda-online.com

Alkylation: This method, which includes esterification, converts acidic protons into alkyl groups, thereby increasing volatility and improving chromatographic performance. jfda-online.com

Optimizing derivatization parameters (temperature, time, reagents) for completeness

For any derivatization reaction to be analytically useful, it must proceed to completion to ensure that the results are accurate and reproducible. Incomplete derivatization can lead to the presence of multiple peaks for a single analyte, complicating quantification. The optimization of reaction parameters is therefore critical.

Key parameters that require careful optimization include:

Temperature: The reaction temperature significantly influences the rate of derivatization. Higher temperatures can speed up the reaction but may also lead to the degradation of the analyte or the derivative. An optimal temperature must be found that ensures a complete reaction in a reasonable timeframe without causing sample loss. researchgate.net

Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. The optimal reaction time is typically determined by analyzing samples at various time points until the peak area of the derivative reaches a plateau, indicating that the reaction has finished. researchgate.net

Reagent Concentration: The concentration of the derivatizing reagent is another crucial factor. A sufficient excess of the reagent is necessary to drive the reaction to completion, but a very large excess can sometimes interfere with the analysis or damage the chromatographic column. researchgate.net The ideal reagent-to-analyte ratio must be determined experimentally.

An example of the optimization process can be seen in the derivatization of organic acids, where parameters such as label concentration, reaction time, and temperature are systematically investigated to achieve complete derivatization for LC-MS/MS analysis. nih.gov Similar principles would be applied to develop a robust derivatization method for this compound for GC-MS analysis.

Below is an interactive table summarizing the general parameters that are typically optimized for derivatization reactions in chromatography.

| Parameter | Typical Range | Rationale for Optimization |

| Temperature | Room Temp. to 100°C | To increase reaction rate without causing degradation of the analyte or derivative. |

| Time | 5 min to several hours | To ensure the reaction goes to completion for accurate quantification. |

| Reagent Ratio | 2:1 to 100:1 (Reagent:Analyte) | To provide a sufficient excess of reagent to drive the reaction forward without causing interference. |

| Solvent/Catalyst | Pyridine, Acetonitrile, etc. | To ensure all reactants are in solution and to catalyze the reaction if necessary. |

Impact on Chromatographic Properties and Detection Limits

Derivatization is a technique frequently employed to improve the chromatographic behavior and detection limits of analytes. By chemically modifying a compound, its volatility, stability, and detectability can be significantly altered, leading to more robust and sensitive analytical methods. For instance, compounds that lack strong chromophores or are not easily ionizable can be derivatized to introduce moieties that are readily detectable by UV-Visible or mass spectrometry detectors.

This approach has been successfully used for the analysis of various compounds, including formaldehyde (B43269). Derivatization of formaldehyde with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This process significantly improves the linearity of the method, with correlation coefficients often exceeding 0.999. The limits of detection (LOD) and quantification (LOQ) can be substantially lowered, enabling the detection of trace amounts of the analyte. For example, in one study, the LOD and LOQ for formaldehyde were determined to be 17.33 and 57.76 µg/mL, respectively, after derivatization. researchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

HPLC coupled with spectrophotometric detection is a widely used analytical technique. nih.gov However, for compounds that have poor UV absorbance, derivatization is essential to achieve the desired sensitivity.

Enhancement of Sensitivity and LC Retention

Derivatization can dramatically enhance the sensitivity of detection in HPLC. By introducing a chromophoric group into the analyte molecule, its molar absorptivity at a specific wavelength is increased, leading to a stronger signal and a lower limit of detection. For example, the derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to improve detection limits by 25- to 2100-fold in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This enhancement is crucial for the analysis of trace components in complex matrices.

Furthermore, derivatization can alter the polarity of an analyte, thereby influencing its retention time in reversed-phase liquid chromatography. nih.gov A change in the chemical structure, such as the conversion of a basic amine to a hydroxylamine, can lead to an increase in retention time. nih.gov This modification of retention behavior can be exploited to achieve better separation from interfering compounds in the sample matrix.

Development of One-to-One Internal Standards for Quantification

Accurate quantification in chromatography often relies on the use of internal standards. An ideal internal standard should have similar chemical and physical properties to the analyte and should be added to the sample before any sample preparation steps. The development of "one-to-one" internal standards, where a stable isotope-labeled version of the analyte is used, is a highly effective strategy.

However, when a stable isotope-labeled standard is not available, a structurally similar compound can be used. The careful selection of an internal standard is critical, as any interaction between the standard and the analyte can affect the accuracy of the quantification. nih.gov For quantitative PCR assays, for example, an internal control can be developed by modifying the amplicon of the target DNA to serve as a positive control and a matrix spike. nih.gov This ensures the reliability of the quantification by accounting for variations in the analytical process.

Reagent Applications of this compound Derivatives

Beyond their role in enhancing analytical detection, derivatives of this compound have found utility as reagents in various chemical applications, including metal chelation and the synthesis of complex organic molecules.

Use as Chelating Agents in Metal Complex Formation

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, forming a stable, ring-like structure called a chelate. libretexts.org Derivatives of this compound, which can possess multiple donor atoms, can act as effective chelating agents. The ability of these compounds to form stable complexes with metal ions is dependent on the nature of the metal and the ligand.

For instance, ω-nitroacetophenone, a related compound, has been shown to form complexes with various transition metals, including manganese(II), iron(II), copper(II), and zinc(II). rsc.org These metal complexes often exhibit a tendency to achieve a six-coordinate geometry through the coordination of additional solvent molecules or through intermolecular association. rsc.org The formation of such metal chelates can have applications in areas such as catalysis and materials science. iupac.org

Table 1: Examples of Metal Complexes with Chelating Agents

| Metal Ion | Chelating Agent | Resulting Complex |

|---|---|---|

| Manganese(II) | ω-Nitroacetophenone | Mn(ω-NAP)₂ |

| Copper(II) | ω-Nitroacetophenone | Cu(ω-NAP)₂ |

| Zinc(II) | ω-Nitroacetophenone | Zn(ω-NAP)₂ |

| Iron(II) | ω-Nitroacetophenone, Pyridine | Fe(ω-NAP)₂,2py |

Application in the Synthesis of Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.netnih.gov Derivatives of this compound can serve as versatile building blocks in the synthesis of various heterocyclic systems.

The reactive nature of the acetoacetanilide moiety allows for a range of chemical transformations, leading to the formation of diverse heterocyclic structures. For example, these derivatives can be used in multi-component reactions to synthesize complex molecules like triazolo[1,5‐a]pyrimidine‐6‐carboxamides. researchgate.net Furthermore, tandem strategies involving benzannulation and ring-closing metathesis have been employed to construct benzofused nitrogen heterocycles from related aniline (B41778) derivatives. nih.gov These synthetic methodologies provide efficient access to a wide array of heterocyclic compounds with potential biological and pharmacological activities.

Intramolecular cyclization reactions to form quinoxaline (B1680401) derivatives

Information regarding the direct intramolecular cyclization of this compound to form quinoxaline derivatives is not available in the reviewed scientific literature. The common and well-established methods for quinoxaline synthesis involve the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. rsc.orgnih.govipp.pt Other synthetic routes include the intramolecular cyclization of appropriately substituted acetanilides, such as 2-dialkylamino-2′-halogenoacetanilides. rsc.orgresearchgate.net However, a pathway detailing the conversion of this compound into a quinoxaline derivative through a direct intramolecular cyclization has not been reported.

Precursor for substituted benzimidazoquinolones

Scientific literature available does not describe a synthetic route for substituted benzimidazoquinolones using this compound as a precursor.

Role in the production of dyes and pigments

This compound serves as a key intermediate, specifically as a coupling component, in the synthesis of monoazo pigments. These pigments are part of a larger class of organic colorants known as arylide yellows or Hansa yellows. The fundamental synthesis process for these colorants involves a two-step reaction: diazotization followed by an azo coupling. abu.edu.ngijrpr.com

In this process, a primary aromatic amine, referred to as the diazo component, is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid at low temperatures. The resulting diazonium salt is then reacted with a coupling component. The active methylene group (-CH2-) in this compound, situated between the carbonyl and amide groups, is sufficiently acidic to react with the electrophilic diazonium salt in an azo coupling reaction to form the final azo pigment.

The general structure of the resulting pigment features an azo group (-N=N-) linking the aromatic ring from the diazo component to the central carbon of the original acetoacetyl moiety. The shade of the resulting pigment, typically in the yellow to orange range, is influenced by the specific chemical structure of both the diazo component and the coupling component. The presence of the 4'-nitro group in the this compound molecule specifically modifies the electronic properties of the final pigment, thereby affecting its color and other properties such as lightfastness and solvent resistance.

A variety of monoazo pigments can be synthesized by varying the primary aromatic amine used as the diazo component. The table below illustrates potential pigments that can be produced using this compound as the coupling agent.

Table 1: Examples of Potential Monoazo Pigments from this compound

| Diazo Component (Starting Amine) | Resulting Pigment Structure | Expected Color Shade |

|---|---|---|

| Aniline | 2-[(Phenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide | Yellow |

| 2-Nitroaniline | 2-[(2-Nitrophenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide | Reddish Yellow |

| 4-Chloroaniline | 2-[(4-Chlorophenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide | Greenish Yellow |

| 2,4-Dichloroaniline | 2-[(2,4-Dichlorophenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide | Greenish Yellow |

Theoretical and Computational Studies on 4 Nitroacetoacetanilide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Molecular orbital analysis (HOMO-LUMO)

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For 4'-Nitroacetoacetanilide, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron transfer processes. It would be anticipated that the nitro group, being a strong electron-withdrawing group, and the acetoacetanilide (B1666496) moiety would significantly influence the energies and spatial distributions of these frontier orbitals. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated.

Hypothetical HOMO-LUMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Charge distribution and electrostatic potential mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. On an MEP map, colors are used to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

An MEP map for this compound would likely show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potentials might be observed around the hydrogen atoms of the amide group and the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, through the rotation of single bonds.

Investigation of stable conformers and energy landscapes

Conformational analysis aims to identify the most stable three-dimensional structures of a molecule (conformers) and to map the potential energy surface that governs the transitions between them. By systematically rotating the rotatable bonds in this compound and calculating the energy of each resulting geometry, a potential energy landscape can be constructed. This landscape would reveal the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. Such an analysis would provide crucial insights into the molecule's preferred shape, which is essential for understanding its interactions with other molecules.

Dynamic behavior in different solvent environments

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the movements of atoms over time, MD can reveal how a molecule behaves in different environments, such as in various solvents. The interactions between the solute (this compound) and the solvent molecules can significantly influence its conformational preferences and dynamic properties.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would show how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonding or other non-covalent interactions. This information is vital for understanding its behavior in biological systems or in chemical reactions carried out in solution.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. By identifying the key molecular features (descriptors) that influence a particular activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would require a dataset of structurally similar compounds with known activities (e.g., enzyme inhibition, toxicity). Molecular descriptors for these compounds, such as electronic properties (e.g., HOMO-LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. Statistical methods would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could guide the design of new derivatives of this compound with improved or optimized properties.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or reactivity of a chemical compound based on its molecular structure. nih.gov For a series of related compounds, QSAR can identify which molecular properties, known as descriptors, are most influential in determining their activity.

A hypothetical QSAR study of this compound and its derivatives would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For this compound, the strong electron-withdrawing nature of the nitro group would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, which can affect how it interacts with other molecules or a biological target.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, which is crucial for processes like membrane transport.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Table 1: Hypothetical QSAR Descriptors for this compound

| Descriptor Class | Descriptor Example | Hypothetical Value | Significance for Reactivity |

| Electronic | Dipole Moment | High | Influences intermolecular interactions and solubility. |

| HOMO Energy | Low | Indicates a lower tendency to donate electrons. | |

| LUMO Energy | Low | Indicates a higher tendency to accept electrons. | |

| Steric | Molecular Volume | Moderate | Affects the fit into active sites of enzymes or receptors. |

| Surface Area | Moderate | Influences the extent of intermolecular interactions. | |

| Hydrophobic | LogP | Moderate | Predicts partitioning between aqueous and lipid phases. |

| Topological | Wiener Index | Varies | Relates to the overall branching of the molecule. |

This table is illustrative and contains hypothetical values as no specific QSAR studies on this compound are publicly available.

By correlating these descriptors with experimentally determined reactivity data for a series of acetoacetanilide derivatives, a predictive QSAR model could be developed. Such a model would be invaluable for designing new compounds with desired reactivity profiles.

In silico Screening for Potential Interactions

In silico screening is a computational technique used to search large databases of chemical compounds to identify those that are likely to interact with a specific biological target. pubcompare.aimdpi.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For this compound, in silico screening could be employed to predict its potential interactions with a wide range of proteins and enzymes. The process would typically involve:

Database Selection: Choosing a database of small molecules, which could range from commercially available compounds to virtual libraries.

Target Selection: Identifying a protein of interest that is implicated in a particular disease or biological process.

Docking and Scoring: Using molecular docking software to predict the binding mode and affinity of this compound to the selected target. biointerfaceresearch.comrasayanjournal.co.in A scoring function is used to rank the potential interactions.

Table 2: Hypothetical Results of an In Silico Screening Study for this compound

| Target Protein Class | Example Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Effect |

| Kinases | Cyclin-dependent kinase 2 (CDK2) | -7.5 | Anticancer |

| Oxidoreductases | Aldose reductase | -6.8 | Antidiabetic |

| Proteases | Cathepsin B | -7.1 | Various |

| Nuclear Receptors | Estrogen Receptor Alpha | -6.2 | Endocrine disruption |

This table presents hypothetical data to illustrate the potential outcomes of an in silico screening study, as no such study for this compound has been found in the literature.

The results of such a screening could suggest novel biological activities for this compound and guide further experimental investigation.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a small molecule (ligand) and a protein (receptor) at the atomic level.

A molecular docking study of this compound would provide detailed insights into how it might bind to a specific receptor's active site. sysrevpharm.orgnih.gov This would involve:

Predicting the Binding Pose: Determining the most likely three-dimensional arrangement of the ligand within the receptor's binding pocket.

Identifying Key Interactions: Pinpointing the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Estimating Binding Affinity: Calculating a score that represents the strength of the ligand-receptor interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys20 | Hydrogen Bond (with nitro group) | 2.8 |

| Leu83 | Hydrophobic Interaction | 3.5 |

| Glu81 | Hydrogen Bond (with amide) | 3.1 |

| Val28 | Hydrophobic Interaction | 3.9 |

This table is a fictional representation of the output from a molecular docking simulation, as no specific studies on this compound are available.

The detailed information from molecular docking studies can be instrumental in explaining the mechanism of action of a compound and in designing more potent and selective analogs.

Biological Activity and Mechanistic Insights of 4 Nitroacetoacetanilide and Its Derivatives

Antimicrobial Activity

Derivatives of 4'-Nitroacetoacetanilide have demonstrated a spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new anti-infective agents. Their efficacy against both bacterial and fungal pathogens is a subject of ongoing research.

Antibacterial properties against Gram-positive and Gram-negative microorganisms

Acetanilide (B955) derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies on various acetanilide derivatives have demonstrated significant zones of inhibition when tested against organisms such as Bacillus subtilis, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). semanticscholar.org For instance, certain synthesized acetanilide derivatives exhibited a greater zone of inhibition compared to the standard antibiotic streptomycin. semanticscholar.orgscielo.br

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the readily available literature, the broader class of N-aryl acetoacetamides, to which it belongs, are recognized as important intermediates in the synthesis of various heterocyclic compounds with a wide range of pharmacological activities, including antibacterial properties. researchgate.net The antibacterial potential of novel acetamide derivatives of 2-mercaptobenzothiazole has also been highlighted, with some compounds showing significant activity comparable to levofloxacin. mdpi.com

To illustrate the antibacterial potential within this class of compounds, the following table presents MIC values for related acetamide and nitro-containing derivatives against various bacterial strains.

| Compound/Derivative Class | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Staphylococcus aureus | 128-256 | Escherichia coli | 128-256 | scielo.br |

| Acetamide derivatives of 2-mercaptobenzothiazole | Bacillus subtilis | Close to levofloxacin | Escherichia coli | Close to levofloxacin | mdpi.com |

| N-Aryl mercaptoacetamides | - | - | Klebsiella pneumoniae | Low micromolar to submicromolar | nih.gov |

Antifungal properties

The antifungal potential of substituted acetanilides and related compounds has also been a subject of investigation. mdpi.com Research on 2-chloro-N-phenylacetamide, a related acetamide derivative, has demonstrated its fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.brnih.gov For instance, this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL against clinical isolates of Candida albicans and Candida parapsilosis. scielo.brnih.gov

Another study on 2-chloro-N-phenylacetamide showed it inhibited all tested strains of C. albicans and C. parapsilosis with MIC values between 128 to 256 µg/mL and was also effective in inhibiting biofilm formation. scielo.br While direct data on this compound is scarce, the activity of these related structures suggests that the acetoacetanilide (B1666496) scaffold is a promising framework for the development of novel antifungal agents.

The following table summarizes the antifungal activity of a related acetamide derivative.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | scielo.brnih.gov |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | scielo.brnih.gov |

Proposed mechanisms of action, including generation of toxic intermediates

The antimicrobial mechanism of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process can lead to the formation of highly reactive and toxic intermediates, such as nitroso and hydroxylamine derivatives, which can cause cellular damage. The mechanism of action for some nitro-heteroaromatic compounds involves nitroreductases, which are enzymes present in various microorganisms. nih.gov

Type I nitroreductases catalyze the reduction of the nitro group to a nitroanion free radical, which is cytotoxic. nih.gov Type II nitroreductases are involved in the reduction of the nitro group to reactive nitroso and hydroxylamine species. nih.gov These reactive intermediates can interact with various cellular macromolecules, including DNA and proteins, leading to a disruption of cellular function and ultimately, cell death. This mechanism of generating toxic intermediates within the target pathogen contributes to the antimicrobial efficacy of this class of compounds.

Anticancer and Antitumor Potentials

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of tumor cell lines and inducing programmed cell death through various mechanisms.

Cytotoxicity against various tumor cell lines

Chalcone-based 4-nitroacetophenone derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. These studies have revealed potent cytotoxic effects, with some compounds exhibiting low micromolar IC50 values. researchgate.net For example, a series of these derivatives showed IC50 values ranging from 4.5–11.4 μM in H1299 (lung cancer), 4.3–15.7 μM in MCF-7 (breast cancer), 2.7–4.1 μM in HepG2 (liver cancer), and 4.9–19.7 μM in K562 (leukemia) cell lines. researchgate.net Notably, these compounds displayed significantly lower toxicity towards healthy HEK-293T cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Furthermore, studies on acetanilide and para-nitroacetophenone derivatives have indicated their cytotoxic effects on the K562 human leukemia cell line, with the observed cell death being concentration-dependent. scispace.com The table below presents a summary of the cytotoxic activity of some 4'-nitroacetophenone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| NCH-2 | H1299 | 4.5-11.4 | researchgate.net |

| NCH-2 | MCF-7 | 4.3-15.7 | researchgate.net |

| NCH-2 | HepG2 | 2.7-4.1 | researchgate.net |

| NCH-2 | K562 | 4.9-19.7 | researchgate.net |

| NCH-4 | H1299 | 4.5-11.4 | researchgate.net |